molecular formula C7H8BrNO B189575 5-Bromo-2-ethoxypyridine CAS No. 55849-30-4

5-Bromo-2-ethoxypyridine

Cat. No. B189575
CAS RN: 55849-30-4
M. Wt: 202.05 g/mol
InChI Key: WQXZKMUZWPUZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748582B2

Procedure details

Preparation of 5-Br-2-ethoxy pyridine via General Method B (microwave): The general procedure in section 3.1. was followed using sodium metal (0.3 g, 1.3 mmol, 3 eq.) and 2,5-dibromopyridine (0.1 g, 4.22 mmol, 1 eq.) in ethanol (2 mL). The mixture was heated under microwave irradiation at 140° C. for 21 min. Workup as above gave 5-bromo-2-ethoxypyridine (0.80 gm, 93%). Spectral data were identical to those reported above.
[Compound]
Name
5-Br-2-ethoxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1.[CH2:10]([OH:12])[CH3:11]>>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([O:12][CH2:10][CH3:11])=[N:4][CH:5]=1 |^1:0|

Inputs

Step One
Name
5-Br-2-ethoxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.